Lipophilicity Advantage Over the Unsubstituted Parent
The 4-methyl group on the indole ring increases the computed partition coefficient (LogP) of 3-(4-methyl-1H-indol-1-yl)propan-1-amine to 2.30, compared with 1.99 for the unsubstituted 3-(1H-indol-1-yl)propan-1-amine, representing an absolute increase of 0.31 log units under identical computational methodology . This elevated lipophilicity positions the compound closer to the CNS drug-like sweet spot (LogP 2–4) and predicts enhanced passive membrane permeability relative to the unsubstituted parent [1].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.29852 |
| Comparator Or Baseline | 3-(1H-Indol-1-yl)propan-1-amine (unsubstituted parent): LogP = 1.9901 |
| Quantified Difference | ΔLogP = +0.30842 (15.5% increase) |
| Conditions | Computational prediction from chemical structure (same method, same data source) |
Why This Matters
For lead optimization programs targeting intracellular or CNS receptors, a LogP above 2.0 is often a prerequisite for adequate cell permeability; the 4-methyl compound achieves this threshold while the unsubstituted parent falls below it.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
